![molecular formula C21H22BrN3O3S B11604403 N-(4-bromophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11604403.png)
N-(4-bromophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-bromophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a bromophenyl group, an oxadiazole ring, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylamine.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the oxadiazole intermediate with a suitable thiol and acetamide derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group.
Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the bromophenyl moiety.
Scientific Research Applications
N-(4-bromophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and oxadiazole ring play crucial roles in binding to these targets, while the sulfanylacetamide moiety may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)acetamide
- N-(4-methoxyphenyl)acetamide
- 2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetamide
Uniqueness
N-(4-bromophenyl)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both a bromophenyl group and an oxadiazole ring distinguishes it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C21H22BrN3O3S |
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Molecular Weight |
476.4 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[[5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H22BrN3O3S/c1-14-12-15(6-11-18(14)27-2)4-3-5-20-24-25-21(28-20)29-13-19(26)23-17-9-7-16(22)8-10-17/h6-12H,3-5,13H2,1-2H3,(H,23,26) |
InChI Key |
DSRPKUZKVYIHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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